
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol is a complex organosilicon compound characterized by its unique structure, which includes silicon atoms bonded to oxygen and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol typically involves the reaction of diphenylsilane derivatives with suitable oxygen donors under controlled conditions. One common method includes the use of diphenyldichlorosilane as a starting material, which reacts with water or alcohols in the presence of a catalyst to form the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various silanols, siloxanes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-oxygen bonds play a crucial role in its reactivity, allowing it to participate in various chemical processes. The pathways involved often include the formation and cleavage of these bonds, leading to the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,7,7-tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
Uniqueness
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol is unique due to its specific arrangement of silicon, oxygen, and phenyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
920033-47-2 |
|---|---|
Formule moléculaire |
C14H18O6Si3 |
Poids moléculaire |
366.54 g/mol |
Nom IUPAC |
4,4,7,7-tetrahydroxy-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane |
InChI |
InChI=1S/C14H18O6Si3/c15-21(16)11-12-22(17,18)20-23(19-21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 |
Clé InChI |
GDSRQIMQNFZSGL-UHFFFAOYSA-N |
SMILES canonique |
C1C[Si](O[Si](O[Si]1(O)O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
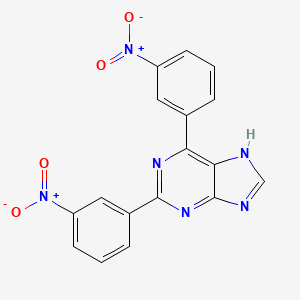
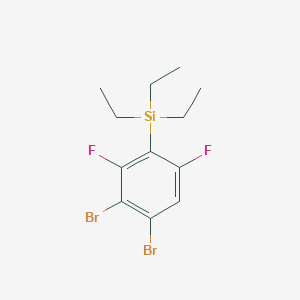

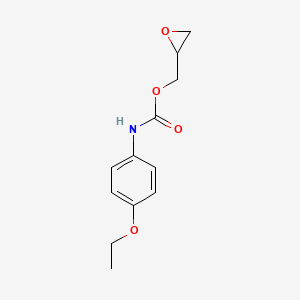
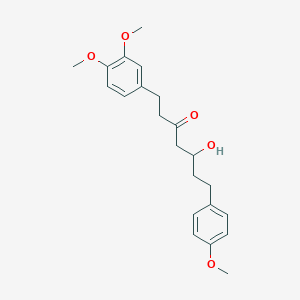
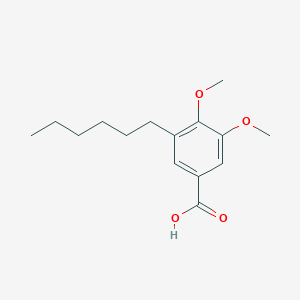
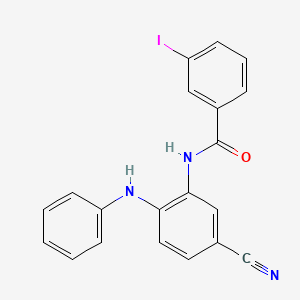
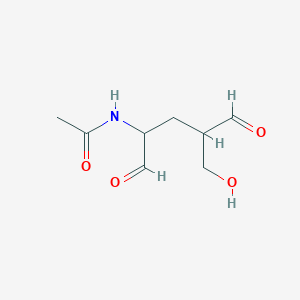

![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)

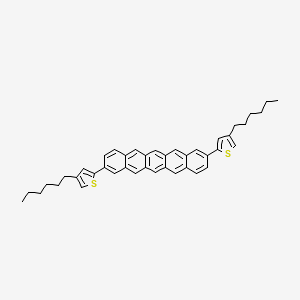
![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
